3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole
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Overview
Description
3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position and a nitro group at the 5-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with 5-nitro-1H-indazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: m-chloroperbenzoic acid.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: 3-(5-methylpyridin-2-yl)-5-amino-1H-indazole.
Oxidation: this compound N-oxide.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-methylpyridin-2-yl)-1H-indazole: Lacks the nitro group, which may result in different reactivity and biological activity.
5-nitro-1H-indazole: Lacks the pyridine ring, which may affect its binding affinity to certain targets.
3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole: Substitution of the methyl group with a chlorine atom can alter the compound’s electronic properties and reactivity.
Uniqueness
3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole is unique due to the presence of both a nitro group and a methyl-substituted pyridine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1356087-94-9 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H10N4O2/c1-8-2-4-12(14-7-8)13-10-6-9(17(18)19)3-5-11(10)15-16-13/h2-7H,1H3,(H,15,16) |
InChI Key |
JYWIARCFWALNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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